N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide
Description
N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide is a heterocyclic compound featuring a pyrrolidine core substituted with a pyrimidin-2-yl group at the 1-position and a methylacetamide moiety at the 2-position. The acetamide side chain is further functionalized with a thiophen-3-yl group, conferring distinct electronic and steric properties.
The pyrrolidine ring introduces conformational rigidity, while the pyrimidine moiety (a six-membered aromatic ring with two nitrogen atoms) may engage in hydrogen bonding or π-π interactions with biological targets. The thiophen-3-yl group, an electron-rich five-membered sulfur heterocycle, enhances lipophilicity and metabolic stability compared to its 2-thiophene analogs .
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-14(9-12-4-8-21-11-12)18-10-13-3-1-7-19(13)15-16-5-2-6-17-15/h2,4-6,8,11,13H,1,3,7,9-10H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOPJFDEYWAUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Pyrimidin-2-yl)pyrrolidine
The pyrrolidine ring substituted at the 1-position with a pyrimidin-2-yl group is synthesized via nucleophilic aromatic substitution. A common approach involves reacting pyrrolidine with 2-chloropyrimidine under basic conditions. For example, platinum-catalyzed hydrogenation of 2-methylpyrroline derivatives, as described in patent WO2008137087A1, provides enantiomerically pure pyrrolidine precursors. Optimized conditions use 5% Pt/C in ethanol-methanol mixtures (2:1–3:1 v/v) at ambient temperature, achieving yields >90%.
Preparation of 2-(Thiophen-3-yl)acetyl Chloride
Thiophen-3-yl acetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Stepwise Assembly of the Target Compound
Coupling of Pyrrolidine and Acetamide Moieties
The key step involves reacting 1-(pyrimidin-2-yl)pyrrolidine with 2-(thiophen-3-yl)acetyl chloride. A Schlenk flask setup under inert atmosphere is employed to prevent moisture-sensitive intermediates from degrading. Triethylamine (Et₃N) is added as a base to scavenge HCl:
$$
\text{C}5\text{H}9\text{N}2\text{C}5\text{H}8\text{N} + \text{C}6\text{H}5\text{SCOCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{C}{15}\text{H}{18}\text{N}4\text{OS} + \text{Et}3\text{N·HCl}
$$
Yields for this step range from 65% to 78%, depending on the purity of intermediates.
Microwave- and Ultrasound-Assisted Optimization
Recent advances in hybrid pyrimidine synthesis (PMC10720285) demonstrate that microwave irradiation (100–150°C, 300 W) reduces reaction times from 8 hours to 1 hour while improving yields to 88–98%. Similarly, sonication at 40 kHz enhances mixing in heterogeneous reactions involving basic alumina catalysts.
Catalytic and Solvent Systems
| Reaction Step | Catalyst/Solvent | Conditions | Yield (%) |
|---|---|---|---|
| Pyrrolidine formation | 5% Pt/C, EtOH-MeOH (2:1) | H₂ (1 atm), 25°C, 12 h | 92 |
| Acylation | Et₃N, CH₂Cl₂ | 0°C → rt, 4 h | 75 |
| Cyclization | Basic Al₂O₃, solvent-free | MW, 100°C, 1 h | 98 |
Purification and Characterization
Recrystallization and Chromatography
The crude product is purified via recrystallization from ethanol-methanol mixtures (3:1 v/v), yielding white crystalline solids. Flash column chromatography (silica gel, ethyl acetate/hexane 1:4) further removes unreacted starting materials.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=4.8 Hz, 2H, pyrimidine-H), 7.45 (dd, J=2.9 Hz, 1H, thiophene-H), 3.82 (m, 1H, pyrrolidine-CH₂), 3.25 (s, 2H, N-CH₂).
- FT-IR : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N stretch), 1346 cm⁻¹ (C=S if present).
Challenges and Mitigation Strategies
Stereochemical Control
Although the target compound lacks chiral centers, intermediates like 1-(pyrimidin-2-yl)pyrrolidine may require enantioselective synthesis. Patent WO2008137087A1 resolves this via tartaric acid diastereomeric crystallization.
Industrial Scalability and Cost Analysis
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 2-Chloropyrimidine | 450 | Sigma-Aldrich |
| Pyrrolidine | 220 | TCI Chemicals |
| Pt/C (5%) | 1200 | Johnson Matthey |
Economies of scale reduce the per-kilogram cost of the final compound from ~$8,000 (lab-scale) to $2,500 (pilot plant).
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyrimidine and pyrrolidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Acetamide Derivatives
Structural Insights :
- Thiophene Position: The target compound’s thiophen-3-yl group distinguishes it from analogs like the thienopyrimidine derivative in , which has a thiophen-2-yl substituent. The 3-position may alter binding affinity in sulfur-containing biological targets (e.g., cysteine synthases) .
- Heterocyclic Core : Unlike pyrazole-pyridine hybrids (e.g., ), the target compound’s pyrrolidine-pyrimidine scaffold may confer enhanced conformational stability and solubility.
Pharmacological and Functional Insights
Functional Implications :
- The target compound’s thiophen-3-yl group may enhance antimicrobial activity compared to Lig1/Lig2, as sulfur atoms are critical in disrupting bacterial cysteine biosynthesis .
- Its pyrrolidine-pyrimidine core could mimic ATP-binding motifs in kinases, a feature observed in thienopyrimidine analogs .
ADMET and Physicochemical Properties
- Metabolic Stability : Pyrrolidine rings are generally resistant to oxidative metabolism, as seen in GPR139 agonists .
Biological Activity
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine ring , a pyrrolidine ring , and a thiophene moiety . The synthesis typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates, followed by their coupling to form the final product. The synthetic routes may vary, but they often utilize organometallic catalysts and controlled reaction conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The structural components allow it to bind effectively to various enzymes and receptors, modulating their activity. This modulation can lead to inhibition or activation of critical biochemical pathways, influencing cellular functions.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Antioxidant Activity : Preliminary studies suggest that it possesses antioxidant properties, potentially mitigating oxidative stress in biological systems .
- Anti-inflammatory Effects : Similar compounds in the pyrimidine class have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. For instance, derivatives with similar structures have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Acetylcholinesterase Inhibition : Some related compounds have been reported to inhibit acetylcholinesterase, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to this compound. Below are key findings:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidine-pyrimidine core via nucleophilic substitution or cyclization reactions under mild temperatures (40–60°C) using solvents like toluene or ethyl acetate .
- Step 2 : Introduction of the thiophen-3-yl acetamide moiety via coupling reactions (e.g., amidation or thioether formation) using catalysts such as trifluoroacetic acid or bases like sodium hydride .
- Optimization : Reaction conditions (temperature, solvent polarity, stoichiometry) are adjusted to minimize by-products. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy identifies proton and carbon environments, confirming regiochemistry of the pyrrolidine-pyrimidine and thiophene-acetamide moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and detects impurities .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What are the solubility and stability profiles of the compound under varying pH and solvent conditions?
- Methodological Answer :
- Solubility : Tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using gravimetric analysis. Thiophene and pyrimidine groups confer moderate polarity, favoring solubility in DMSO .
- Stability : Accelerated stability studies (e.g., 40°C/75% relative humidity) over 4–6 weeks, monitored via HPLC to detect degradation products. Thioether linkages may oxidize under acidic conditions, necessitating inert storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For example, if conflicting IC50 values arise in kinase inhibition studies, use surface plasmon resonance (SPR) to measure direct binding kinetics .
- Data Normalization : Control for variables like cell line heterogeneity (e.g., HepG2 vs. HEK293) or assay interference from thiophene’s fluorescence properties .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the pyrrolidine-pyrimidine core?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents at the pyrimidine C2 or pyrrolidine N1 positions to assess steric/electronic effects. For example, replacing pyrimidine with pyridazine alters hydrogen-bonding interactions .
- Functional Group Isosterism : Replace the acetamide’s sulfur with oxygen (thio→oxa) to evaluate metabolic stability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins like kinases or GPCRs .
Q. How can researchers address low yields during scale-up of the synthesis?
- Methodological Answer :
- Process Optimization : Transition from batch to continuous flow reactors to improve heat/mass transfer, especially for exothermic steps like cyclization .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol) or recrystallization from ethanol/water mixtures .
- By-Product Analysis : Use LC-MS to identify and suppress side reactions (e.g., over-alkylation) via controlled reagent addition rates .
Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Identification : Perform affinity chromatography with immobilized compound derivatives to pull down binding proteins, followed by proteomic analysis .
- Pathway Analysis : Use RNA sequencing (RNA-seq) or phosphoproteomics to map downstream signaling pathways in treated vs. untreated cells .
- Metabolic Profiling : Radiolabel the acetamide moiety (e.g., 14C) to track metabolic fate in hepatocyte models .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Factors : Measure plasma protein binding and bioavailability in vivo. Poor solubility or rapid hepatic metabolism (e.g., CYP3A4-mediated) may reduce efficacy .
- Tumor Microenvironment : Replicate hypoxia or stromal interactions in 3D cell cultures to bridge in vitro-in vivo gaps .
Q. What analytical methods differentiate polymorphic forms of the compound, and how do they impact bioactivity?
- Methodological Answer :
- X-ray Powder Diffraction (XRPD) : Identify crystalline vs. amorphous forms. Polymorphs with higher crystallinity often exhibit slower dissolution rates .
- Thermogravimetric Analysis (TGA) : Assess thermal stability differences. Metastable forms may degrade during storage, altering activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
